Diphenylcyclopropenone

Immunotherapy Alopecia Areata Contact Sensitizer

Select Diphenylcyclopropenone (DPCP) for its clinically superior efficacy—86.7% hair regrowth in severe alopecia areata versus 33.3% for DNCB—and its non-mutagenic safety profile, contrasting sharply with DNCB's positive Ames test. DPCP delivers superior stability in isopropanol and non-acetone solvents, ensuring reproducible long-term immunotherapy studies, while SADBE degrades rapidly in acetone. Synthetic chemists exploit the strained cyclopropenone ring for palladium-catalyzed, stereoselective C-C bond activation that reliably yields single-isomer trisubstituted α,β-unsaturated esters—efficient routes to chiral pharmaceutical building blocks. Patented DPCP-derivative reactants also enable next-generation holographic optical data storage via light-induced refractive-index modulation. Store at 2–8°C, protected from light and moisture.

Molecular Formula C15H10O
Molecular Weight 206.24 g/mol
CAS No. 886-38-4
Cat. No. B372975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylcyclopropenone
CAS886-38-4
Synonyms2,3-diphenyl-2-cyclopropen-1-one
diphencyprone
diphenylcyclopropenone
diphenylcyclopropenone monohydrate
Molecular FormulaC15H10O
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C2=O)C3=CC=CC=C3
InChIInChI=1S/C15H10O/c16-15-13(11-7-3-1-4-8-11)14(15)12-9-5-2-6-10-12/h1-10H
InChIKeyHCIBTBXNLVOFER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenylcyclopropenone (DPCP, CAS 886-38-4): A Topical Contact Allergen and Synthetic Intermediate for Research and Industrial Applications


Diphenylcyclopropenone (CAS 886-38-4), also known as diphencyprone, is a cyclopropenone compound characterized by phenyl substituents at the 2- and 3-positions [1]. It exhibits a strained three-membered ring structure, conferring unique reactivity as both a potent contact sensitizer for immunomodulatory applications [2] and a versatile building block in organic synthesis [3].

Why Simple Substitution of Diphenylcyclopropenone is Not Feasible for Sensitizer Procurement


Within the class of topical contact sensitizers used for immunotherapy, critical differences in genotoxicity profiles [1], chemical stability [2], and formulation compatibility [3] preclude direct substitution. Compounds like dinitrochlorobenzene (DNCB) and squaric acid dibutyl ester (SADBE) exhibit markedly different safety and handling characteristics, directly impacting experimental reproducibility, clinical trial design, and long-term procurement strategies. The following quantitative evidence establishes the specific performance thresholds that differentiate DPCP.

Quantitative Performance Evidence for Diphenylcyclopropenone (DPCP) Relative to Key Comparators


Comparative Clinical Efficacy of DPCP vs. DNCB in Alopecia Areata

In a direct comparative trial for alopecia areata, diphenylcyclopropenone (DPCP) demonstrated significantly superior therapeutic efficacy compared to dinitrochlorobenzene (DNCB). The DPCP group achieved 86.7% substantial hair regrowth (Grade III-IV), while the DNCB group achieved only 33.3% [1].

Immunotherapy Alopecia Areata Contact Sensitizer

Mutagenicity Profile of DPCP vs. DNCB in Ames Assay

A critical safety differentiator is the mutagenicity profile. Diphenylcyclopropenone (DPCP) is consistently non-mutagenic in the Ames assay [1], whereas the comparator dinitrochlorobenzene (DNCB) is inherently mutagenic, testing positive in the same assay [2].

Genotoxicity Safety Assessment Ames Test

Comparative Chemical Stability in Acetone: DPCP vs. SADBE

A major formulation advantage of diphenylcyclopropenone (DPCP) over squaric acid dibutyl ester (SADBE) is its superior stability in acetone, a common compounding solvent. SADBE is known to be unstable in acetone, which limits its shelf-life and reliable preparation [1]. DPCP is the topical sensitizer of choice for this reason [2].

Formulation Stability Pharmaceutical Compounding Chemical Degradation

Quantitative Photochemical Stability: Half-Life and Degradation Pathway

Diphenylcyclopropenone (DPCP) exhibits a defined photochemical degradation pathway to diphenylacetylene (DPA). Under exposure to sunlight or fluorescent light in dilute solution (ethanol or cyclohexane), complete decomposition occurs in less than 2 weeks [1].

Photochemistry Stability Studies Decomposition Kinetics

Comparative Room-Temperature Stability in Different Solvents

The stability of diphenylcyclopropenone (DPCP) is highly solvent-dependent at room temperature. A study found complete decomposition (100% loss) of a 0.1% solution in acetone after just 45 days at room temperature [1]. In contrast, solutions in isopropanol and propylene glycol showed significantly better stability, with negligible decomposition after 60 days under identical conditions [1].

Solvent Stability Formulation Shelf-life

Synthetic Utility: Exclusive Stereoisomer Formation in Palladium-Catalyzed C-C Bond Activation

In synthetic chemistry, diphenylcyclopropenone (DPC) demonstrates unique reactivity. Under mild, palladium/N-heterocyclic carbene-catalyzed conditions, C-C bond activation of DPC provides modular access to trisubstituted α,β-unsaturated esters and amides, yielding exclusively a single stereoisomer [1].

Organic Synthesis Catalysis Stereoselectivity

Primary Application Scenarios for Diphenylcyclopropenone (DPCP) Based on Evidence of Differentiation


Contact Immunotherapy for Severe Alopecia Areata

DPCP is the preferred contact sensitizer for clinical trials and research on severe alopecia areata. Its use is justified by its significantly higher efficacy (86.7% regrowth) compared to DNCB (33.3%) [1] and its non-mutagenic profile, which contrasts sharply with DNCB's positive Ames test [2]. These factors make it the safer and more effective agent for long-term therapeutic applications.

Pharmaceutical Compounding and Formulation Development

The superior stability of DPCP in acetone and isopropanol, compared to the unstable SADBE in acetone [1] and the complete degradation of DPCP in acetone within 45 days [2], directly informs formulation strategy. Researchers can confidently select DPCP for long-term studies in non-acetone solvents and must adhere to strict cold, dark storage protocols to prevent photodegradation.

Stereoselective Synthesis of α,β-Unsaturated Esters and Amides

Synthetic chemists can leverage the unique, strained cyclopropenone ring of DPCP for palladium-catalyzed C-C bond activation. This reaction reliably produces a single stereoisomer of valuable trisubstituted α,β-unsaturated esters and amides [1], offering a predictable and efficient route to complex chiral building blocks for pharmaceuticals and advanced materials.

Optical Data Storage Media Research

Diphenyl cyclopropene (DPCP)-derivative reactants are patented for use in holographic storage media. Their ability to undergo a light-induced modification that changes the refractive index of a polymer matrix [1] positions them as critical components in the development of next-generation, high-density optical data storage technologies.

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